molecular formula C15H23N B124588 (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine CAS No. 148749-58-0

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine

Cat. No. B124588
CAS RN: 148749-58-0
M. Wt: 217.35 g/mol
InChI Key: GVSNYOXKXQRGRC-UHFFFAOYSA-N
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Description

“(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” is a selective and highly potent retinoic acid analog with affinity for retinoic acid receptors (RAR) α, β, and γ, which are nuclear transcription factors . It produces ligand-activated transcription of genes that possess retinoic acid responsive elements .


Synthesis Analysis

The synthesis of “(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” involves several steps . Detailed NMR and mass spectrometry studies indicate that the ligand forms 1:2 complexes with lanthanide (III) perchlorates where the aliphatic rings are conformationally constrained .


Molecular Structure Analysis

The molecular formula of “(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” is C15H23N . The molecular weight is 217.35 g/mol . The InChI key is GVSNYOXKXQRGRC-UHFFFAOYSA-N .


Chemical Reactions Analysis

“(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” forms 1:2 complexes with lanthanide (III) perchlorates where the aliphatic rings are conformationally constrained . In addition, compound 4 b [N- (2-chlorophenyl)-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarboxamide] exhibited potent TGR5 agonist activity with an IC value of 8.4 nM without significant cytotoxicity .


Physical And Chemical Properties Analysis

The molecular weight of “(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” is 217.35 g/mol . The XLogP3-AA is 3.9 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The rotatable bond count is 1 . The exact mass is 217.183049738 g/mol .

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its structure allows for the introduction of various substituents, making it a versatile precursor for synthesizing a range of complex molecules. For instance, its derivatives can be used to create novel organic frameworks which may have potential applications in drug development and materials science .

Photoinitiators for Polymerization

The compound has been identified as an efficient photoinitiator, particularly when synthesized as a dione derivative . Photoinitiators are crucial in the polymerization process as they can trigger the curing of resins under light exposure. This application is particularly relevant in the production of coatings, adhesives, and 3D printing materials.

Coordination Chemistry

In coordination chemistry, this compound can act as a ligand to form complexes with various metals . These complexes can be studied for their catalytic properties or used in the design of new materials with specific magnetic, electronic, or optical characteristics.

Environmental Science

Derivatives of this compound can play a role in environmental science by acting as inhibitors for free radical processes . This property is significant in the study of pollution control and the development of materials that can resist degradation due to environmental factors.

Energy Production

In the context of energy production, the compound’s derivatives, particularly o-quinones, can be utilized as photoactive components in initiating systems . These systems are sensitive to light and can be applied in the development of solar energy harvesting materials.

Agriculture

The compound’s role in agriculture is linked to its biochemical significance. As a synthetic analog of biogenic compounds like catechols and o-quinones, it can contribute to the study of plant metabolism and the development of agricultural chemicals that enhance crop protection and growth .

Future Directions

The future directions of “(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” research could involve further exploration of its potential as a retinoic acid analog and its interaction with retinoic acid receptors . Additionally, its role in the formation of complexes with lanthanide (III) perchlorates could be further investigated .

properties

IUPAC Name

(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSNYOXKXQRGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)CN)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609246
Record name 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine

CAS RN

148749-58-0
Record name 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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